1-[2-(Azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-[2-(Azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C29H41N5 and its molecular weight is 459.682. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a benzimidazole moiety , which is a common structural motif in many biologically active compounds. Benzimidazoles are known to interact with a variety of targets, including enzymes and receptors, depending on their specific substitutions and overall structure .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, benzimidazoles can act as inhibitors, agonists, or antagonists, depending on their specific structure and the target they interact with .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Given the diversity of targets that benzimidazoles can interact with, it’s likely that this compound could influence a variety of biochemical pathways .
Result of action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. These could range from changes in enzyme activity to alterations in signal transduction pathways, among others .
Properties
IUPAC Name |
1-[2-(azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5/c1-3-4-5-6-7-10-15-24-23(2)25(22-30)29-32-26-16-11-12-17-27(26)34(29)28(24)31-18-21-33-19-13-8-9-14-20-33/h11-12,16-17,31H,3-10,13-15,18-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDQJFOCXBWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.